2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the cyclopropyl and trifluoroethyl groups under specific reaction conditions. The final step involves the attachment of the ethan-1-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoroethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C9H13F3N4 |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)triazol-4-yl]ethanamine |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)5-16-8(6-1-2-6)7(3-4-13)14-15-16/h6H,1-5,13H2 |
InChI Key |
XQIPPHFOJDWXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2CC(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.